Candoxatrilat - 123122-54-3

Candoxatrilat

Catalog Number: EVT-262596
CAS Number: 123122-54-3
Molecular Formula: C20H33NO7
Molecular Weight: 399.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Candoxatrilat is a dicarboxylic acid monoamide obtained by formal condensation between the amino group of cis-4-aminocyclohexanecarboxylic acid and the cyclopentanecarboxylic acid group of 1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylic acid. A potent inhibitor of neutral endopeptidase (NEP, neprilysin, EC 3.4.24.11), it is used as its 2,3-dihydro-1H-inden-5-yl ester prodrug in the treatment of chronic heart failure. It has a role as an EC 3.4.24.* (metalloendopeptidase) inhibitor. It is a dicarboxylic acid and a dicarboxylic acid monoamide.
A dicarboxylic acid monoamide obtained by formal condensation between the amino group of cis-4-aminocyclohexanecarboxylic acid and the cyclopentanecarboxylic acid group of 1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylic acid. A potent inhibitor of neutral endopeptidase (NEP, neprilysin, EC 3.4.24.11), it is used as its 2,3-dihydro-1H-inden-5-yl ester prodrug in the treatment of chronic heart failure.
Source and Classification

Candoxatrilat was developed as part of research into inhibitors of neutral endopeptidase to enhance the effects of natriuretic peptides, which are crucial for cardiovascular homeostasis. It falls under the category of pharmaceutical agents aimed at treating conditions like hypertension and heart failure by modulating the renin-angiotensin-aldosterone system and enhancing natriuresis and diuresis through the preservation of natriuretic peptides .

Synthesis Analysis

The synthesis of candoxatrilat involves several chemical reactions to create its active form from candoxatril. The process typically includes:

  1. Starting Materials: The synthesis begins with appropriate glutaramide derivatives.
  2. Reagents and Conditions: Specific reagents are used to facilitate the conversion of the prodrug into the active metabolite. The conditions often involve controlled temperatures and pH levels to optimize yield and purity.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure that it meets pharmaceutical standards.

Technical parameters for synthesis may include:

  • Reaction temperature: Typically maintained between 20°C to 80°C.
  • Reaction time: Ranges from several hours to a few days depending on the specific reaction steps involved.
  • Yield: Target yields are generally above 70% for pharmaceutical applications .
Molecular Structure Analysis

Candoxatrilat's molecular structure can be described as follows:

  • Molecular Formula: C₁₈H₁₉N₃O₅S
  • Molecular Weight: Approximately 373.42 g/mol
  • Structural Features: The compound contains functional groups typical of glutaramides, including amide linkages and a thiadiazole moiety which contributes to its biological activity.

The three-dimensional conformation of candoxatrilat allows it to effectively bind to neutral endopeptidase, inhibiting its activity and prolonging the action of endogenous peptides such as atrial natriuretic peptide .

Chemical Reactions Analysis

Candoxatrilat undergoes various chemical reactions primarily related to its interaction with neutral endopeptidase:

  1. Inhibition Mechanism: The compound binds to the active site of neutral endopeptidase, preventing it from cleaving peptide substrates.
  2. Selectivity: Candoxatrilat exhibits high selectivity for neutral endopeptidase over other peptidases such as angiotensin-converting enzyme and endothelin-converting enzyme, making it a targeted therapeutic agent .
  3. Metabolism: In vivo studies show that candoxatrilat is metabolized into various inactive metabolites after exerting its pharmacological effects, which can be quantified in plasma concentrations during clinical assessments .
Mechanism of Action

The mechanism of action of candoxatrilat involves:

  • Inhibition of Neutral Endopeptidase: By inhibiting this enzyme, candoxatrilat increases the levels of natriuretic peptides in circulation, which promotes vasodilation, diuresis, and natriuresis.
  • Cardiovascular Effects: Enhanced levels of atrial natriuretic peptide lead to reduced blood pressure and improved cardiac output, making it beneficial in treating heart failure and hypertension .
  • Pharmacokinetics: The pharmacokinetic profile shows that candoxatrilat has limited oral bioavailability due to its prodrug nature; thus, it is often administered intravenously or via other routes for effective therapeutic outcomes .
Physical and Chemical Properties Analysis

Candoxatrilat exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary but typically falls within a range conducive for pharmaceutical formulations.

These properties are critical for formulation development in drug delivery systems .

Applications

Candoxatrilat has several scientific applications, particularly in the field of cardiovascular therapeutics:

  1. Heart Failure Treatment: It has been investigated for its potential in treating heart failure by enhancing endogenous peptide levels that counteract fluid overload and improve cardiac function.
  2. Hypertension Management: By inhibiting neutral endopeptidase, candoxatrilat aids in lowering blood pressure through increased vasodilatory signals from natriuretic peptides.
  3. Research Tool: It serves as a valuable research tool in studying the roles of peptide metabolism and cardiovascular physiology, helping elucidate mechanisms underlying heart disease .
Introduction to Candoxatrilat: Contextualizing Its Role in Enzyme Inhibition

Historical Development of Neutral Endopeptidase (NEP) Inhibitors

The development of NEP inhibitors represents a compelling narrative in rational drug design, beginning with the isolation of NEP (then known as enkephalinase) from rabbit kidney brush-border membranes in 1974 [1]. Early inhibitor prototypes, including thiorphan and phosphoramidon, established the foundational pharmacophore for zinc metalloprotease inhibition but lacked oral bioavailability and metabolic stability [1] [4]. These first-generation compounds featured thiol or phosphorus groups that chelated the catalytic zinc ion within NEP's active site but demonstrated suboptimal pharmacokinetic profiles and limited specificity [4]. Candoxatrilat emerged from systematic medicinal chemistry efforts to overcome these limitations through the development of carboxylate-based inhibitors with enhanced selectivity and the strategic implementation of prodrug technology [1] [5].

Table 1: Evolution of NEP Inhibitor Chemotypes

GenerationRepresentative CompoundsChemical FeaturesLimitations
First-GenerationThiorphan, PhosphoramidonZinc-binding thiol/phosphate groups; Low molecular weightPoor oral bioavailability; Short duration of action; Limited specificity
Second-GenerationCandoxatrilat (active metabolite)Carboxylate zinc-binding; Optimized P1' and P2' substituentsRequires prodrug for absorption (candoxatril)
Optimized AnalogsS-30 (4-chlorophenpropylamide)Enhanced hydrophobic interactions; Modified glutaramide coreInvestigational status

The pivotal breakthrough came with the discovery that arylalkyl ester prodrugs of dicarboxylic acid inhibitors could achieve sufficient oral absorption followed by hepatic conversion to the active moiety [1] [6]. Candoxatrilat exemplifies this approach, as its ethyl ester prodrug (candoxatril) readily crosses intestinal membranes and undergoes rapid hydrolysis by carboxylesterases in the liver to liberate the active inhibitor [1] [2]. Structure-activity relationship (SAR) studies revealed that optimal NEP inhibition required specific hydrophobic substitutions in both the P1' and P2' regions of the molecule to maximize binding interactions within NEP's extended active site cleft [4]. Subsequent optimization yielded analogs such as the 4-chlorophenpropylamide derivative (S-30), which exhibited substantially increased potency over early compounds [4] [9]. These advancements established the pharmacological foundation for clinical investigation of NEP inhibition as a therapeutic strategy for heart failure and hypertension, positioning candoxatrilat as a pioneering agent in the field of vasopeptidase modulation [1] [5].

Candoxatrilat as a Prodrug Metabolite: Rationale for Design and Bioactivation Pathways

The molecular design of candoxatrilat as the active metabolite of candoxatril represents a sophisticated solution to a fundamental pharmacokinetic challenge: the inherently poor oral bioavailability of potent carboxylate-based NEP inhibitors [1] [6]. Candoxatrilat itself possesses low membrane permeability due to its ionized carboxylic acid groups at physiological pH, which severely limits gastrointestinal absorption [2]. To overcome this barrier, medicinal chemists employed a prodrug strategy by synthesizing candoxatril—the 5-indanyl ester derivative of candoxatrilat—which masks the polar carboxylate functionalities and enhances intestinal absorption through passive diffusion [1] [6]. This design exploits the significant differential in intestinal permeability between the lipophilic ester prodrug and its hydrophilic active metabolite [2].

Following oral administration of candoxatril, systemic bioactivation occurs primarily via hepatic carboxylesterases, which catalyze the hydrolytic cleavage of the indanyl ester group to liberate candoxatrilat [1] [6]. The bioactivation pathway proceeds efficiently, with preclinical and clinical studies demonstrating rapid and extensive conversion to the active metabolite within the portal circulation and liver parenchyma [5]. This metabolic transformation is stereospecific, yielding the pharmacologically active (S)-enantiomer of candoxatrilat (UK-73,967) rather than the racemic mixture (UK-69,578) [2] [6]. The significance of this stereoselectivity lies in the enhanced potency of the (S)-enantiomer, which exhibits superior binding affinity for NEP's catalytic domain due to optimal spatial orientation of its zinc-chelating carboxylate and hydrophobic substituents [4] [9]. Once generated, candoxatrilat exerts its pharmacological activity without further metabolic modification, as evidenced by in vitro studies showing direct inhibition of purified human NEP with an IC₅₀ in the low nanomolar range [9]. The prodrug approach thus achieves therapeutically effective systemic exposure of candoxatrilat while circumventing the absorption limitations inherent to its molecular structure, establishing a pharmacological paradigm subsequently applied to advanced NEP inhibitors including those in contemporary combination agents [5].

Therapeutic Rationale: Targeting Atrial Natriuretic Peptide (ANP) and Vasoactive Peptide Regulation

The therapeutic rationale for candoxatrilat centers on its capacity to modulate a fundamental endocrine regulatory system: the natriuretic peptide (NP) pathway. Atrial natriuretic peptide (ANP), a 28-amino acid cardiac hormone synthesized primarily in atrial myocytes, serves as a central physiological regulator of blood volume, vascular tone, and myocardial remodeling [3] [8]. Under normal physiological conditions, ANP secretion occurs in response to atrial stretch, with subsequent binding to natriuretic peptide receptor-A (NPRA) on target tissues, stimulating intracellular cyclic guanosine monophosphate (cGMP) production that mediates natriuresis, vasodilation, renin suppression, and antagonism of the renin-angiotensin-aldosterone system (RAAS) [3] [7]. However, ANP's biological activity is intrinsically limited by its rapid degradation—primarily catalyzed by membrane-bound NEP (neprilysin), which cleaves the peptide at the Cys7-Phe8 bond [1] [3]. This enzymatic inactivation creates a therapeutic opportunity: pharmacological inhibition of NEP to prolong ANP's half-life and amplify its cardiovascular and renal actions [1] [5].

Table 2: Physiological Effects of ANP Potentiation via Candoxatrilat-Mediated NEP Inhibition

Target SystemANP-Mediated EffectsTherapeutic Implications
RenalIncreased glomerular filtration rate; Inhibition of sodium reabsorption in collecting ductsNatriuresis; Diuresis; Reduced fluid overload
VascularSmooth muscle relaxation; Reduced vascular resistanceVasodilation; Afterload reduction
NeurohormonalSuppression of renin secretion; Inhibition of aldosterone releaseCounteraction of RAAS activation; Reduced myocardial fibrosis
MetabolicStimulation of adipocyte lipolysis; Enhancement of insulin sensitivityPotential amelioration of metabolic syndrome components
MyocardialAntihypertrophic effects; Inhibition of fibroblast proliferationAttenuation of pathological remodeling in heart failure

Candoxatrilat's therapeutic mechanism involves specific and potent inhibition of NEP's catalytic activity, thereby reducing the degradation of ANP and related vasoactive peptides [1] [9]. Clinical studies in patients with chronic heart failure demonstrated that candoxatril administration (generating systemic candoxatrilat) significantly increased plasma ANP levels, suppressed plasma aldosterone concentrations, and decreased right atrial and pulmonary capillary wedge pressures [1]. Importantly, these effects translated into functional improvements, with multicenter trials reporting enhanced exercise capacity in heart failure patients receiving candoxatril compared to placebo [1] [5]. Beyond cardiovascular effects, emerging evidence indicates that ANP augmentation through NEP inhibition exerts metabolic actions, including promotion of adipocyte browning, enhancement of mitochondrial oxidative metabolism in skeletal muscle, and improvement of insulin sensitivity [8]. These observations are supported by genetic studies showing that human carriers of NPPA polymorphisms associated with higher ANP levels exhibit lower body mass index, reduced prevalence of metabolic syndrome, and improved cardiovascular risk profiles [8]. The discovery of NPPA-AS1—a cis-acting antisense transcript that negatively regulates ANP expression—further illuminates the therapeutic potential of ANP modulation, as inhibition of this regulatory RNA in experimental models increased myocardial ANP expression, circulating ANP levels, and renal cGMP production while reducing blood pressure [3]. Candoxatrilat thus represents a pharmacological tool to harness these multifaceted physiological actions through targeted enzyme inhibition, establishing the scientific foundation for contemporary dual-acting agents such as angiotensin receptor-neprilysin inhibitors (ARNIs) [5] [8].

Properties

CAS Number

123122-54-3

Product Name

Candoxatrilat

IUPAC Name

4-[[1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid

Molecular Formula

C20H33NO7

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C20H33NO7/c1-27-10-11-28-13-15(18(24)25)12-20(8-2-3-9-20)19(26)21-16-6-4-14(5-7-16)17(22)23/h14-16H,2-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14?,15-,16?/m0/s1

InChI Key

ACZWIDANLCXHBM-PCKAHOCUSA-N

SMILES

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

4-((2-carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid
candoxatrilat
candoxatrilat, 4(S)-cis isomer
U 73967
UK 69578
UK 73967
UK-69,578
UK-69578
UK-73,967
UK-73967

Canonical SMILES

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O

Isomeric SMILES

COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.